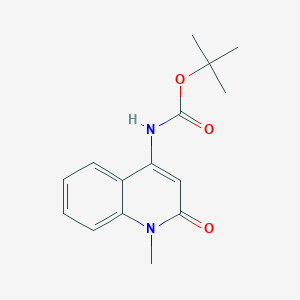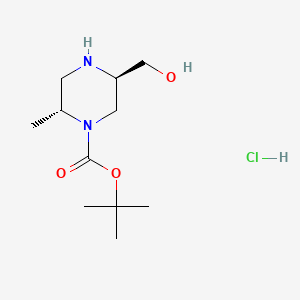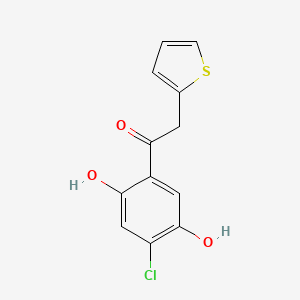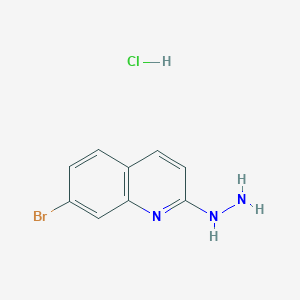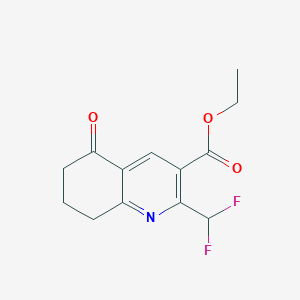
3-Cycloheptyl-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE typically involves a multi-component reaction. One efficient method includes the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process more sustainable .
化学反応の分析
Types of Reactions: 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidized derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
科学的研究の応用
2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE has several scientific research applications:
作用機序
The mechanism of action of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes and disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins and DNA .
類似化合物との比較
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Atovaquone (2-[trans-4-(4’-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone): An antimalarial drug that inhibits mitochondrial electron transport in Plasmodium species.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Uniqueness: 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties, potentially enhancing its biological activity and stability compared to other naphthoquinones .
特性
CAS番号 |
73356-04-4 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
3-cycloheptyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H18O3/c18-15-12-9-5-6-10-13(12)16(19)17(20)14(15)11-7-3-1-2-4-8-11/h5-6,9-11,18H,1-4,7-8H2 |
InChIキー |
GVTKLPLVVNAOFD-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)


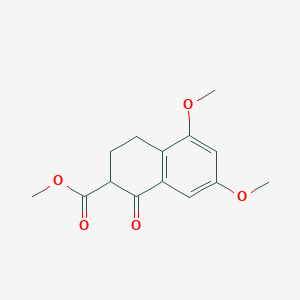

![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
